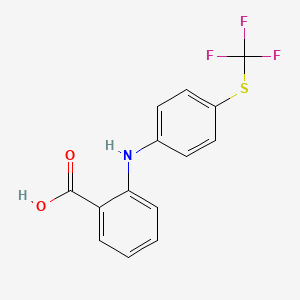

Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)-

Vue d'ensemble

Description

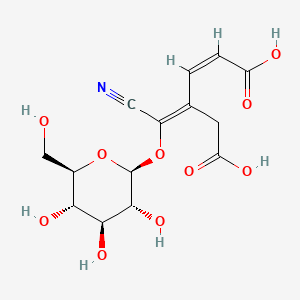

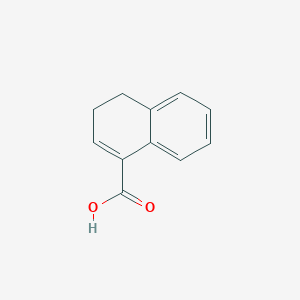

Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)- is a chemical compound . Anthranilic acid is an aromatic acid with the formula C6H4(NH2)(CO2H) and has a sweetish taste . The molecule consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine . It is an active compound with diverse biological activities such as anti-inflammatory, antineoplastic, anti-malarial and α-glucosidase inhibitory properties .

Synthesis Analysis

Anthranilic acid can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts . Anthranilic acid complexes of Zn (II), Bi (III), Ag (I), Fe (II), Co (II), Cu (II), Mn (II), Al, Ni (II), and Cr (III) were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility .Molecular Structure Analysis

The application of metabolic precursors for selective stable isotope labeling of aromatic residues in cell-based protein overexpression has already resulted in numerous NMR probes to study the structural and dynamic characteristics of proteins . With anthranilic acid, we present the structurally simplest precursor for exclusive tryptophan side chain labeling .Chemical Reactions Analysis

The ∆pk values of anthranilic and N-methylantranilic acids are higher than that for N-phenylanthranilic acid . In turn, the ∆pk value of N-phenylanthranilic acid is comparable to that for niflumic acid (∆pk = 0.90) .Applications De Recherche Scientifique

Synthetic Applications and Mechanistic Insights

The synthetic applications of N-(p-(trifluoromethylthio)phenyl)anthranilic acid and related compounds have been explored in various research studies, focusing on their utility in forming biologically and pharmaceutically significant molecules. A noteworthy study by Giri et al. (2010) developed a Pd(II)-catalyzed reaction protocol for the carboxylation of ortho-C-H bonds in anilides to form N-acyl anthranilic acids. This method facilitates the rapid assembly of molecules like benzoxazinones and quinazolinones, which are significant in pharmaceutical research, without the need for external directing groups. The study also provided mechanistic insights, highlighting the crucial role of p-toluenesulfonic acid in C-H bond activation in the presence of carbon monoxide, supported by the characterization of intermediates and a palladacycle by X-ray crystallography (Giri, Lam, & Yu, 2010).

Chemical Modification and Sensing Applications

Wolf et al. (2006) described a regioselective copper-catalyzed amination of bromobenzoic acids, leading to the production of N-aryl and N-alkyl anthranilic acid derivatives with high yields. This method is notable for its chemo- and regioselectivity, eliminating the need for acid protection. The study highlighted the application of N-(1-Pyrene)anthranilic acid in metal ion-selective fluorosensing, demonstrating its ability to form an equimolar complex with Hg(II) in water, resulting in selective fluorescence quenching even in the presence of other metal ions like Zn(II) and Cd(II) (Wolf et al., 2006).

Antimicrobial Activity and Novel Syntheses

Gupta and Baboo (2014) explored the antimicrobial activity of synthesized novel N10-Alkyl substituted acridine-9-one derivatives, starting from N-phenyl anthranilic acid. This study involved the cyclization of N-phenyl anthranilic acid to form acridin-9(10H)-one, followed by N10-alkylation and derivatization with secondary amines. The synthesized compounds were subjected to microbiological screening, indicating the potential of anthranilic acid derivatives in developing antimicrobial agents (Gupta & Baboo, 2014).

Fluorescent Probes and Redox-Active Polymers

Das et al. (2019) synthesized a conjugated poly-N-phenyl anthranilic acid polymer fluoroprobe via chemical oxidative polymerization, showcasing its application in analytical sensing. The polymer exhibited bluish-white fluorescence and redox activity, with its fluorescence being quenched upon the addition of oxidizing analytes like Ce4+, MnO4−, and Cr2O72-. This study underscores the utility of anthranilic acid derivatives in developing fluorescent probes for analytical applications, particularly in detecting and quantifying oxidizing agents (Das, Antony, & Varghese, 2019).

Safety And Hazards

Anthranilic acid causes serious eye damage . It is also harmful to aquatic life . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, it is recommended to immediately make the victim drink water (two glasses at most) and consult a physician .

Orientations Futures

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents . The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .

Propriétés

IUPAC Name |

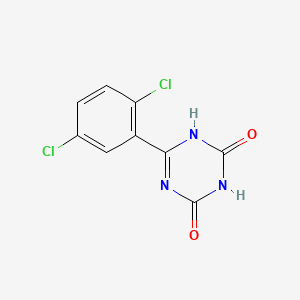

2-[4-(trifluoromethylsulfanyl)anilino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2S/c15-14(16,17)21-10-7-5-9(6-8-10)18-12-4-2-1-3-11(12)13(19)20/h1-8,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXGXNKYUANZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199625 | |

| Record name | Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)- | |

CAS RN |

51679-42-6 | |

| Record name | Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.